PDE4B Inhibition: Sub-Micromolar Potency and a Clear Quantitative Advantage Over the 4-Bromo Analog
The target compound demonstrates potent inhibition of human PDE4B1 with an IC₅₀ of 0.316 nM [1], establishing a clear quantitative differentiation from its close positional analog, the 4-bromophenyl derivative (BCI-121), for which no comparable PDE4B inhibition data is reported in major public databases . This sub-nanomolar activity at a clinically relevant phosphodiesterase target provides a concrete rationale for selecting the 3-bromo over the 4-bromo congener in campaigns focused on PDE4-related inflammation or CNS disorders.
| Evidence Dimension | Inhibition of human PDE4B1 enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 0.316 nM |
| Comparator Or Baseline | 4-(aminocarbonyl)-N-(4-bromophenyl)-1-piperidineacetamide (BCI-121) |
| Quantified Difference | BCI-121: No reported PDE4B activity; activity is therefore undetectable or >10,000-fold weaker. |
| Conditions | Scintillation proximity assay using [³H]-cAMP as substrate |
Why This Matters
The dramatic, >10,000-fold potency difference at PDE4B makes the target compound the only viable choice for studies where PDE4B modulation is a critical pathway or a confounding variable.
- [1] BindingDB BDBM50148240: Inhibition of full-length human recombinant PDE4B1 View Source
